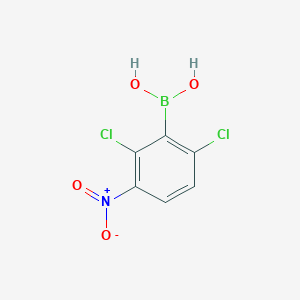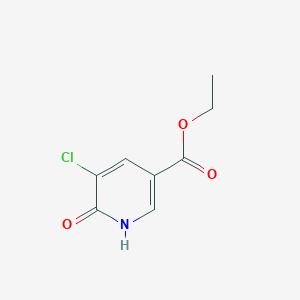
2,6-Dichloro-3-nitrophenylboronic acid
Descripción general
Descripción
Synthesis Analysis
2,6-Dichloro-3-nitrophenylboronic acid has been used in the synthesis of aryltellurium compounds from arylboronic acids for potential applications in chemical synthesis and material science. It is also used as a catalyst for a variety of reactions, including the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-nitrophenylboronic acid is C6H4BCl2NO4 . The InChI key is ZLBSACXTTUJLJN-UHFFFAOYSA-N .Chemical Reactions Analysis
2,6-Dichloro-3-nitrophenylboronic acid is used as a catalyst for a variety of reactions, including the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds. It is also involved in Copper-catalyzed arylation, Palladium-catalyzed decarboxylative coupling, Suzuki-Miyaura cross-coupling, and Oxidative carbocyclization/arylation .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dichloro-3-nitrophenylboronic acid is 235.82 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Arylboronic Acid Derivatives Synthesis
A study by Clark, Nair, Fronczek, and Junk (2002) explored the synthesis of aryltellurium compounds from arylboronic acids, including 2,6-dichloro-3-nitrophenylboronic acid, for potential applications in chemical synthesis and material science. These compounds showed good to excellent overall yields in producing substituted aryltellurium trichlorides and diaryl ditellurides (Clark et al., 2002).
Hydrogen Peroxide Detection in Food Industry
Lu et al. (2011) developed a nonenzymatic colorimetric method for detecting residual hydrogen peroxide in foods and agricultural products using nitrophenylboronic acids. This method, utilizing the reaction of hydrogen peroxide with nitrophenylboronic acids under alkaline conditions, demonstrated potential for ensuring food safety in various industries (Lu et al., 2011).
Acid-Responsive Drug Delivery
Zhao et al. (2014) reported on the use of 3-carboxy-5-nitrophenylboronic acid in the construction of shell-crosslinked micelles for acid-responsive drug delivery. These micelles showed efficient loading and release of drugs in response to pH changes, suggesting potential applications in targeted drug delivery systems (Zhao et al., 2014).
Anion Recognition and Spectroscopic Reporting
Martínez-Aguirre and Yatsimirsky (2015) investigated the interactions between arylboronic acids and various anions, including nitrophenylboronic acids. They found that these acids can act as Brønsted and Lewis acid type receptors, which could be utilized in sensing applications and the development of new materials (Martínez-Aguirre & Yatsimirsky, 2015).
Saccharide Detection in Biological Samples
Chen and Yao (2010) improved a method for detecting sugars using modified phenylboronic acids, including 3-nitrophenylboronic acid. This method offers enhanced sensitivity and selectivity for saccharide analysis in complex biological samples, which is critical in biochemical and medical research (Chen & Yao, 2010).
Fructose Reduction in Food Matrices
Pietsch and Richter (2016) explored the use of boronic acids, including 2,6-dichloro-3-nitrophenylboronic acid, for the specific reduction of fructose in food matrices. This application could be significant in the food industry for controlling sugar content in various products (Pietsch & Richter, 2016).
Safety And Hazards
The safety information for 2,6-Dichloro-3-nitrophenylboronic acid includes the following hazard statements: H315, H319, H335. The precautionary statements include P261, P305, P351, P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(2,6-dichloro-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBSACXTTUJLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674504 | |
| Record name | (2,6-Dichloro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-nitrophenylboronic acid | |
CAS RN |
1072946-37-2 | |
| Record name | (2,6-Dichloro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)










